molecular formula C14H14N2OS B4738168 N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B4738168
M. Wt: 258.34 g/mol
InChI Key: HPRKJPHNDOJQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as PBT-1, is a small molecule compound with potential therapeutic applications in various neurological disorders. It belongs to the class of benzothiophene derivatives and has been extensively studied for its neuroprotective properties.

Mechanism of Action

The exact mechanism of action of N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by binding to metal ions such as copper and zinc, which are known to play a role in the formation of toxic protein aggregates in the brain. By binding to these metal ions, N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can prevent the formation of toxic protein aggregates and thereby protect neurons from damage.
Biochemical and Physiological Effects:
N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of various neurological disorders. It can also improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its neuroprotective properties, which make it a potential therapeutic agent for various neurological disorders. However, there are some limitations to its use in lab experiments. For example, N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications in other neurological disorders such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, further studies are needed to fully understand the mechanism of action of N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its effects on brain function.

Scientific Research Applications

N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the formation of toxic protein aggregates in the brain.

properties

IUPAC Name

N-pyridin-4-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(16-11-5-7-15-8-6-11)13-9-10-3-1-2-4-12(10)18-13/h5-9H,1-4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRKJPHNDOJQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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